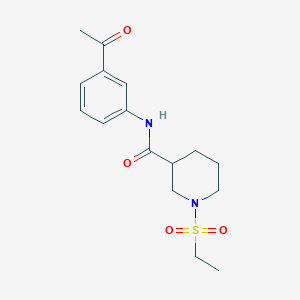
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects. In vitro and in vivo studies have demonstrated that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of adhesion molecules, and suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in lab experiments is its potent and selective activity against key enzymes and signaling pathways involved in various diseases. However, one of the limitations of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the development of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A as a therapeutic agent. One potential direction is the development of novel formulations that improve the solubility and bioavailability of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A. Another potential direction is the identification of new targets and signaling pathways that are regulated by N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A, which could lead to the development of new therapeutic applications. Additionally, the use of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A involves a multistep process that includes the reaction of 4-fluorobenzyl bromide with 2-amino-4,5-dimethylthiophene-3-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding tetrazole derivative. The final step involves the introduction of a carboxamide group to the tetrazole ring.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSECIJWCFVIYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)



![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)

![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)